N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-3-26-15-8-9-17-19(12-15)27-21(22-17)23-20(24)16-10-13-6-4-5-7-14(13)11-18(16)25-2/h4-12H,3H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHROAJGUDBTWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 6-ethoxy-1,3-benzothiazole and 3-methoxynaphthalene-2-carboxylic acid. The synthesis may proceed through the following steps:
Formation of the Benzothiazole Intermediate: The 6-ethoxy-1,3-benzothiazole is synthesized through a cyclization reaction involving 2-aminothiophenol and ethyl bromoacetate.
Coupling Reaction: The benzothiazole intermediate is then coupled with 3-methoxynaphthalene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The naphthalene moiety may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The following benzothiazole derivatives share structural similarities with the target compound, differing primarily in substituents and appended moieties:
Key Structural Trends :
- Substituent Position : Ethoxy/methoxy at the 6-position of benzothiazole is common in bioactive analogs, optimizing steric and electronic effects .
- Naphthalene vs. Pyrimidine/Phenyl Cores : The naphthalene group in the target compound may enhance π-π stacking interactions compared to smaller aromatic systems in analogs like Z14 .
Antimicrobial Activity :
- BTC-j (MIC 3.125 µg/mL against E. coli) and BTC-r (6-nitro substitution) demonstrate that electron-withdrawing groups (e.g., nitro) enhance activity against Gram-negative bacteria .
- Z14 and similar pyrimidine-carboxamides may target DNA gyrase, analogous to fluoroquinolones, though direct evidence is lacking .
Anticonvulsant Activity :
Physicochemical Properties :
- LogP and Solubility: The ethoxy and methoxy groups in the target compound likely confer moderate LogP (~3–4), balancing membrane permeability and aqueous solubility.
- Hydrogen Bonding: The carboxamide and methoxy groups provide H-bond donors/acceptors, critical for target engagement (e.g., DNA gyrase interactions in ).
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C21H18N2O3S and a molecular weight of 378.45 g/mol. Its structure features a benzothiazole ring fused with a naphthalene moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H18N2O3S |
| Molecular Weight | 378.45 g/mol |
The mechanism of action of this compound involves its interaction with various molecular targets. The benzothiazole component is known to interact with enzymes and receptors, potentially inhibiting their activity. Additionally, the naphthalene moiety may allow the compound to intercalate with DNA, influencing gene expression and cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : Demonstrated significant inhibition at concentrations as low as 25 µg/mL.
- Escherichia coli : Showed moderate activity with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Anticancer Properties
The compound has also been evaluated for its anticancer potential . Studies have indicated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The proposed mechanisms include:
- Cell Cycle Arrest : Induction of G1 phase arrest.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
In a comparative study, the compound showed greater efficacy than standard chemotherapeutics like doxorubicin in specific cancer models.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results highlighted its potential as a lead compound for developing new antimicrobial agents.
Study 2: Anticancer Activity
In another research project focusing on anticancer activity, this compound was tested against multiple cancer cell lines. The study concluded that this compound could serve as a promising candidate for further development in cancer therapeutics due to its selective toxicity towards tumor cells while sparing normal cells.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-(6-methoxybenzothiazol-2-yl)acetamide | Moderate | Low |
| Benzothiazole derivative A | High | Moderate |
| N-(6-chloro-benzothiazol) derivative | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
